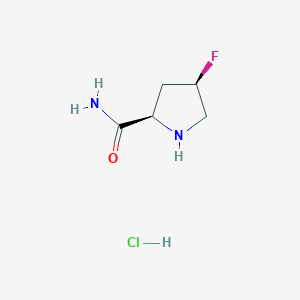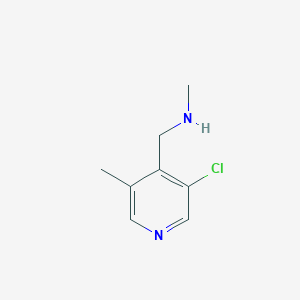
4-Amino-5-fluoro-2-methylbenzenethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-5-fluoro-2-methylbenzenethiol is an organic compound with the molecular formula C7H8FNS It is a derivative of benzenethiol, characterized by the presence of an amino group, a fluorine atom, and a methyl group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-fluoro-2-methylbenzenethiol typically involves multi-step organic reactions. One common method includes the nitration of 2-methylbenzenethiol followed by reduction to introduce the amino group. The fluorine atom can be introduced via electrophilic aromatic substitution using a fluorinating agent such as N-fluorobenzenesulfonimide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-fluoro-2-methylbenzenethiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group (if present as an intermediate) can be reduced to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted benzenethiols depending on the nucleophile used.
Scientific Research Applications
4-Amino-5-fluoro-2-methylbenzenethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-5-fluoro-2-methylbenzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The amino and fluorine groups can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-methylbenzenethiol: Lacks the fluorine atom, resulting in different reactivity and properties.
5-Fluoro-2-methylbenzenethiol:
2-Methylbenzenethiol: Lacks both the amino and fluorine groups, making it less versatile in chemical reactions.
Uniqueness
4-Amino-5-fluoro-2-methylbenzenethiol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both an amino group and a fluorine atom on the benzene ring makes it a valuable compound for various synthetic and research purposes.
Properties
CAS No. |
745753-02-0 |
|---|---|
Molecular Formula |
C7H8FNS |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
4-amino-5-fluoro-2-methylbenzenethiol |
InChI |
InChI=1S/C7H8FNS/c1-4-2-6(9)5(8)3-7(4)10/h2-3,10H,9H2,1H3 |
InChI Key |
KVKNXONLHZGLCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1S)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


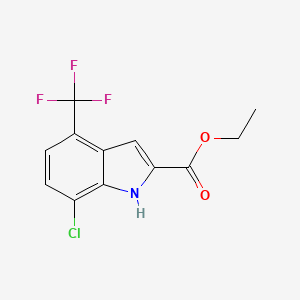

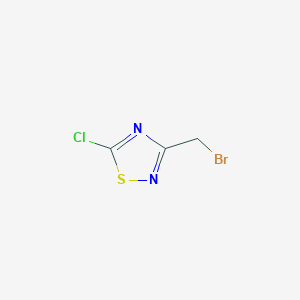
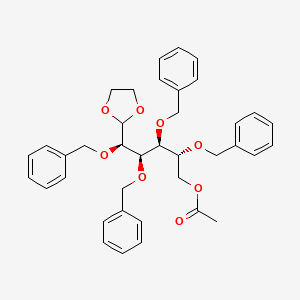
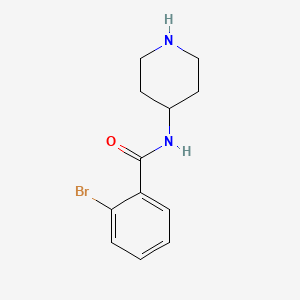
![2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-(2-methoxy-phenyl)-acetamide](/img/structure/B12837044.png)


![1-[Bis(4-Fluorophenyl)Methyl]Piperazine Dihydrochloride](/img/structure/B12837078.png)

